(1R)-1-(3-Methyl(2-pyridyl))butylamine

Description

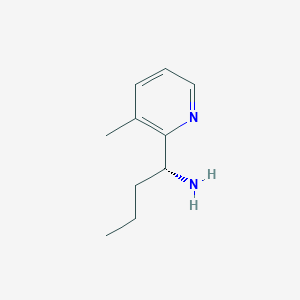

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H16N2 |

|---|---|

Molecular Weight |

164.25 g/mol |

IUPAC Name |

(1R)-1-(3-methylpyridin-2-yl)butan-1-amine |

InChI |

InChI=1S/C10H16N2/c1-3-5-9(11)10-8(2)6-4-7-12-10/h4,6-7,9H,3,5,11H2,1-2H3/t9-/m1/s1 |

InChI Key |

WGXKOFUCZSBSMJ-SECBINFHSA-N |

Isomeric SMILES |

CCC[C@H](C1=C(C=CC=N1)C)N |

Canonical SMILES |

CCCC(C1=C(C=CC=N1)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-Methyl(2-pyridyl))butylamine typically involves the following steps:

Starting Materials: The synthesis begins with 3-methylpyridine and a suitable butylamine derivative.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of flow microreactors has been shown to enhance the efficiency and sustainability of such processes .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group in (1R)-1-(3-Methyl(2-pyridyl))butylamine acts as a nucleophile, enabling reactions with electrophilic substrates such as alkyl halides or carbonyl compounds. These reactions are facilitated by metal catalysts (e.g., copper) or under basic conditions. For example, substitution with alkyl halides can form quaternary ammonium salts, enhancing water solubility.

Oxidation Reactions

The compound undergoes oxidation to form N-oxides or imines. Common oxidizing agents include hydrogen peroxide or peracids. The pyridine ring may also participate in oxidation, potentially leading to oxidized derivatives.

Reduction Reactions

Reduction of the pyridine ring to a piperidine derivative is achievable using agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This reaction alters the compound’s electronic properties while retaining the amine functionality.

Substitution on the Pyridine Ring

The 3-methyl substituent on the pyridine ring allows for electrophilic substitution reactions. For example, nitration or alkylation can occur under appropriate conditions, introducing new functional groups.

Metal-Catalyzed Reactions

The compound may participate in metal-catalyzed cross-coupling reactions, such as copper-mediated arylation. For instance, oxime derivatives (if formed) could undergo arylation with aryl halides in the presence of copper(I) catalysts .

Alkylation and N-Oxidation

Alkylation of the amine group with alkyl halides produces quaternary ammonium salts, useful for enhancing solubility. N-oxidation to form N-oxides is another key transformation, employing oxidants like hydrogen peroxide.

Key Research Findings

-

Synthetic Versatility : The compound’s chiral center and pyridine ring enable diverse reactivity, making it valuable in asymmetric synthesis and medicinal chemistry.

-

Metal-Mediated Pathways : Copper catalysis enhances efficiency in cross-coupling reactions, as observed in oxime arylation studies .

-

Industrial Scalability : Continuous flow reactors and optimized conditions (e.g., inert atmospheres) improve yield and safety in large-scale production.

Scientific Research Applications

(1R)-1-(3-Methyl(2-pyridyl))butylamine Applications in Scientific Research

This compound is a building block in the synthesis of more complex molecules, with applications in scientific research. While specific data tables and case studies for this exact compound are not available in the search results, the broader context of chiral amines and related compounds can provide insight.

Chiral Amines and Asymmetric Synthesis

- Enantioselective Synthesis: Chiral amines, including compounds similar to this compound, are synthesized via transition metal-catalyzed asymmetric hydrogenation (AH) .

- Catalyst Tuning: The structural diversity of catalysts allows fine-tuning for specific reactions, where the absolute configuration of the P-center significantly impacts catalytic activity .

- Ligands and Enantioselectivity: Ligands such as P-stereogenic dialkyl phosphine ligand, BenzP, have been used to achieve high yields and enantioselectivities in synthesizing chiral α-aryl glycines .

Related Compounds and Applications

- Pyridyl Compounds: The presence of a pyridyl group in this compound suggests its potential use in various chemical applications, similar to other pyridyl-containing compounds .

- 除草化合物 (Herbicidal Compounds): Some related compounds are used as herbicides .

- 蛋白酪氨酸磷酸酶抑制剂 (Protein Tyrosine Phosphatase Inhibitors): Other related compounds find use as protein tyrosine phosphatase inhibitors .

Mechanism of Action

The mechanism of action of (1R)-1-(3-Methyl(2-pyridyl))butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Phosphonic Acid Derivatives

Compounds such as 1-(N-butylamino)-1-(2-pyridyl)-methylphosphonic acid and 1-(N-phenylamino)-1-phenyl-methylphosphonic acid share structural motifs with (1R)-1-(3-Methyl(2-pyridyl))butylamine, particularly the butylamino and pyridyl groups. Key differences lie in the presence of phosphonic acid groups, which significantly alter reactivity and thermodynamic parameters.

Table 1: Thermodynamic Parameters of Activation (ΔS≠)

The negative entropy of activation (ΔS≠) for pyridyl-phosphonic acid derivatives suggests associative or ordered transition states, likely involving solvent reorganization or intermolecular interactions. In contrast, the positive ΔS≠ for the phenyl analog indicates a dissociative mechanism, such as bond cleavage without solvent ordering . For this compound, similar negative ΔS≠ values might be expected in reactions where steric hindrance from the 3-methyl group or chiral center imposes geometric constraints on transition states.

Comparison with ADC Linker Components

The antibody-drug conjugate Enfortumab vedotin incorporates a complex linker with pyridyl and amine groups, including structures resembling this compound .

Table 2: Functional Group Roles in Drug Conjugates

The 3-methyl group on the pyridyl ring in this compound may enhance hydrophobicity and binding specificity compared to unsubstituted pyridyl amines. In ADCs, such substitutions can modulate solubility and metabolic stability, critical for pharmacokinetics . The R-configuration may further improve target affinity compared to racemic or S-isomers, though experimental validation is required.

Stereochemical and Computational Insights

Density functional theory (DFT) studies, employing methods like Becke’s hybrid exchange-correlation functional , could elucidate the electronic and steric effects of the 3-methyl group and R-configuration. Comparative DFT analyses with simpler analogs (e.g., unsubstituted pyridyl-butylamines) might reveal:

- Enhanced electron density at the pyridyl nitrogen due to methyl substitution.

- Steric effects influencing rotational barriers or intermolecular interactions.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for achieving high enantiomeric purity in (1R)-1-(3-Methyl(2-pyridyl))butylamine?

- Methodology : Use asymmetric catalysis (e.g., chiral transition-metal complexes) or enzymatic resolution to enhance stereochemical control. Monitor reaction progress via HPLC with chiral stationary phases (e.g., cellulose- or amylose-derived columns) to quantify enantiomeric excess. For intermediates, employ protecting groups (e.g., tert-butoxycarbonyl) to minimize side reactions. Structural analogs, such as (1R)-1-(4-methoxyphenyl)butylamine, have been synthesized using similar protocols .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR : Use H and C NMR to confirm the pyridyl and butylamine backbone. H-C HMBC can resolve coupling between the amine and methyl-pyridyl groups.

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., expected [M+H]+ ion for CHN).

- Polarimetry : Determine optical rotation to confirm the (1R) configuration.

- X-ray Crystallography : For absolute stereochemical assignment, grow single crystals and refine structures using programs like SHELXL .

Q. What safety protocols are recommended for handling this compound?

- Methodology : Follow guidelines for structurally similar amines (e.g., butylamine derivatives):

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation.

- Store under inert gas (N or Ar) to prevent oxidation.

- Refer to acute exposure protocols (e.g., MEDITEXT guidelines) for spill management and first aid .

Advanced Research Questions

Q. How can discrepancies in stereochemical assignments between NMR and X-ray data be resolved?

- Methodology :

- High-resolution X-ray crystallography : Refine crystal structures using SHELX software to confirm bond angles and torsion angles .

- Computational validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA).

- Dynamic NMR : Investigate conformational flexibility at elevated temperatures to rule out dynamic effects causing NMR signal averaging.

Q. How can researchers design in vitro assays to evaluate the antitumor potential of this compound?

- Methodology :

- Cell line panels : Test cytotoxicity against human tumor cell lines (e.g., HeLa, MCF-7) using MTT or SRB assays.

- Mechanistic studies : Assess tubulin polymerization inhibition (if applicable) or kinase activity, as pyridyl derivatives like 1-(2-pyridyl)imidazolidine-2-thiones show cytostatic effects in similar assays .

- Dose-response analysis : Calculate IC values and compare with reference drugs (e.g., doxorubicin).

Q. What computational approaches predict the biological target interactions of this compound?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases, GPCRs).

- Pharmacophore mapping : Identify key structural motifs (e.g., pyridyl group, chiral amine) critical for binding.

- MD simulations : Run 100-ns trajectories to evaluate binding stability and conformational changes in target proteins.

Data Contradiction and Optimization Challenges

Q. How should researchers address low yields in the final step of the synthesis?

- Methodology :

- Reaction optimization : Screen solvents (e.g., THF vs. DCM), temperatures, and catalysts (e.g., Pd/C for hydrogenation).

- Byproduct analysis : Use LC-MS to identify side products (e.g., over-reduced pyridyl rings).

- Scale-up considerations : Ensure inert atmosphere and controlled addition rates to mitigate exothermic side reactions.

Q. What strategies validate enantiomeric purity when chiral columns fail to resolve stereoisomers?

- Methodology :

- Derivatization : Convert the amine to diastereomeric derivatives (e.g., using Mosher’s acid chloride) for separation on non-chiral columns.

- Vibrational Circular Dichroism (VCD) : Compare experimental VCD spectra with DFT-generated spectra for absolute configuration confirmation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.